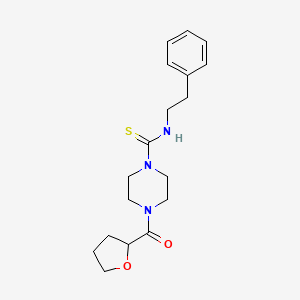
2-(1,3-benzothiazol-2-ylthio)-N-(4-bromophenyl)butanamide
Overview
Description
2-(1,3-benzothiazol-2-ylthio)-N-(4-bromophenyl)butanamide, also known as BBBA, is a compound that has been widely studied for its potential therapeutic applications. BBBA belongs to the class of benzothiazole derivatives, which have been shown to possess a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Scientific Research Applications
Luminescent Properties and White Light Emission
Benzothiazole derivatives, including compounds structurally related to "2-(1,3-benzothiazol-2-ylthio)-N-(4-bromophenyl)butanamide", have been explored for their luminescent properties. Research by Fengxian Lu et al. (2017) on benzothiazole derivatives has shown that these compounds can exhibit bright blue-violet, green, and orange emissions under specific conditions. By doping these compounds into a polymer matrix, it's possible to achieve emissions that fall within the saturated white-light region, indicating potential applications in white-light emitting devices (Lu et al., 2017).
Catalytic Activities in Organic Synthesis
Benzothiazole compounds have also been utilized in organic synthesis, particularly in catalytic processes such as the Heck coupling reaction. The study by S. K. Yen et al. (2006) highlights the synthesis of mono- and dinuclear palladium(II) benzothiazolin-2-ylidene complexes, demonstrating their effectiveness in facilitating Heck coupling reactions. This research underscores the versatility of benzothiazole derivatives in synthetic chemistry, potentially including compounds like "2-(1,3-benzothiazol-2-ylthio)-N-(4-bromophenyl)butanamide" (Yen et al., 2006).
Antimicrobial and Anticancer Activities
Further research into benzothiazole derivatives has revealed their potential in medicinal chemistry, particularly regarding antimicrobial and anticancer activities. For instance, B. Sathe et al. (2011) investigated fluorinated benzothiazolo imidazole compounds for their antimycobacterial activity, indicating the broader therapeutic potential of benzothiazole-related compounds (Sathe et al., 2011). Additionally, Derya Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones and evaluated their anticancer activity, further supporting the relevance of benzothiazole derivatives in developing new therapeutic agents (Osmaniye et al., 2018).
properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-bromophenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2OS2/c1-2-14(16(21)19-12-9-7-11(18)8-10-12)22-17-20-13-5-3-4-6-15(13)23-17/h3-10,14H,2H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHCOFAEWUWDEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)Br)SC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-bromophenyl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-cyclohexylacetamide](/img/structure/B4066435.png)

![7-(4-isopropylbenzyl)-2-(2-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B4066465.png)
![N-{[5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-1-isoxazol-3-yl-N-methylethanamine](/img/structure/B4066474.png)
![2-[({[(4-chlorophenyl)acetyl]amino}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B4066480.png)
![1-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-4-(3-methoxypropyl)piperidine](/img/structure/B4066499.png)
![N-[2-(1-adamantyl)ethyl]-1-[(4-methylphenyl)sulfonyl]prolinamide](/img/structure/B4066502.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-1-adamantanamine hydrochloride](/img/structure/B4066504.png)
![N-cyclopropyl-5-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-nitroaniline](/img/structure/B4066506.png)

![2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl}thio)-N,N-diphenylacetamide](/img/structure/B4066511.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}isonicotinamide](/img/structure/B4066513.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N-mesitylpropanamide](/img/structure/B4066522.png)